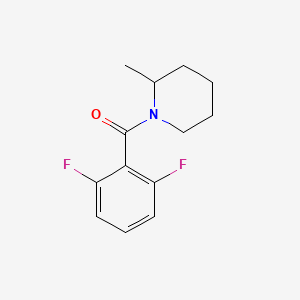![molecular formula C14H7BrClNO3 B5158362 (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B5158362.png)
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromofuran group, a chlorophenyl group, and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one typically involves the condensation of 5-bromofuran-2-carbaldehyde with 2-(3-chlorophenyl)-1,3-oxazol-5-one. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the bromofuran group, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated analogs. Substitution reactions result in the replacement of the bromine atom with the nucleophile.
Aplicaciones Científicas De Investigación
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may inhibit the activity of certain enzymes involved in cellular processes or bind to receptors to modulate signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparación Con Compuestos Similares
- (4Z)-4-[(5-chlorofuran-2-yl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one
- (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one
- (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(3-bromophenyl)-1,3-oxazol-5-one
Comparison: Compared to its analogs, (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one is unique due to the specific combination of the bromofuran and chlorophenyl groups
Propiedades
IUPAC Name |
(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClNO3/c15-12-5-4-10(19-12)7-11-14(18)20-13(17-11)8-2-1-3-9(16)6-8/h1-7H/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIVNIUSGQBOFC-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC3=CC=C(O3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=N/C(=C\C3=CC=C(O3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-(3,5-dimethylanilino)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B5158279.png)

![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)

![(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5158316.png)

![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)
![ethyl 2-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5158329.png)
![4-(4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5158331.png)

![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5158348.png)

![1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone](/img/structure/B5158357.png)

